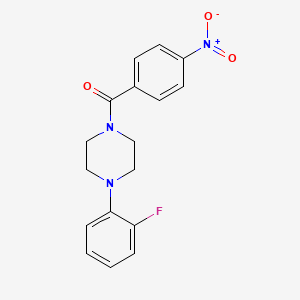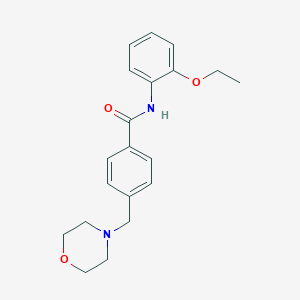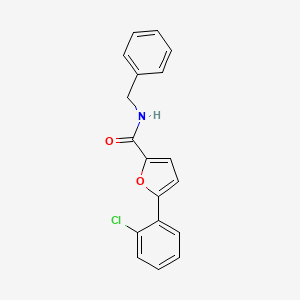![molecular formula C13H10FNO3 B5703920 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FNB and is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene has potential applications in various fields of scientific research. It has been extensively studied for its inhibitory effects on PTP1B, which is a key regulator of insulin signaling. This compound has shown promising results in the treatment of type 2 diabetes and obesity. Additionally, it has been studied for its potential anti-cancer properties. FNB has also been used as a tool compound for studying the role of PTP1B in various biological processes.
Wirkmechanismus
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene inhibits PTP1B by binding to the active site of the enzyme. This leads to the inhibition of dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of insulin signaling pathways. This results in improved glucose uptake and glycemic control in type 2 diabetes. In cancer cells, FNB has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene has been shown to have several biochemical and physiological effects. In animal studies, FNB has been shown to improve insulin sensitivity and glucose tolerance. It has also been shown to reduce body weight and adiposity in obese mice. In cancer cells, FNB has been shown to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene in lab experiments is its high selectivity and potency for PTP1B inhibition. This makes it a valuable tool compound for studying the role of PTP1B in various biological processes. However, the limitations of using FNB include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene. One potential direction is the development of more potent and selective inhibitors of PTP1B. Another direction is the study of the effects of FNB on other signaling pathways and its potential applications in other diseases. Additionally, the use of FNB in combination with other drugs for the treatment of type 2 diabetes and cancer is an area of active research.
Synthesemethoden
The synthesis of 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene involves several steps. The first step involves the reaction of 4-fluorophenol with formaldehyde to form 4-(4-fluorophenoxy) methanol. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form the final product, 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIRIDQSJARHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenoxy)methyl]-3-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)